Stereochemical Purity: The (R)-Enantiomer as a Requirement for Chiral Synthesis
The (R)-enantiomer is a specific, optically pure starting material required for synthesizing enantiomerically pure final products. Substitution with the racemic mixture (CAS: 1337430-55-3) or the (S)-enantiomer (CAS: not specified for S, but (R) is 1335986-46-3) will yield a different stereochemical outcome, which can drastically alter or eliminate desired biological activity . This is a class-level inference for chiral building blocks, where the stereochemistry of the intermediate is directly transferred to the final product.
| Evidence Dimension | Chiral Purity (Enantiomeric Identity) |
|---|---|
| Target Compound Data | (R)-enantiomer, single stereoisomer |
| Comparator Or Baseline | Racemic mixture (CAS: 1337430-55-3) |
| Quantified Difference | The presence of a single enantiomer vs. a 1:1 mixture of enantiomers. The (R)-enantiomer is required for stereospecific syntheses, while the racemate would produce a 50/50 mixture of diastereomers or enantiomers in downstream steps, often requiring costly and low-yielding chiral resolution. |
| Conditions | Synthetic utility assessment; no biological assay data available for this exact compound. |
Why This Matters
For procurement, this distinction is critical. An order for the racemic or wrong enantiomer will derail a stereospecific synthetic route, leading to an unusable product and lost resources.
